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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-nitroaniline

Cat. No.: B175964 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-6-nitroaniline

Introduction: A Molecule of Synthetic Importance
2-Bromo-4-methoxy-6-nitroaniline is a substituted aromatic amine that serves as a valuable

building block in synthetic organic chemistry. Its trifunctional nature—possessing an amine, a

nitro group, and a bromine atom on a methoxy-substituted benzene ring—provides multiple

reactive sites for constructing more complex molecular architectures. This guide offers a

detailed examination of its core physical and spectroscopic properties, providing researchers,

scientists, and drug development professionals with the foundational data necessary for its

effective use in experimental design, reaction optimization, and material characterization.

Section 1: Compound Identification and Molecular
Structure
Correctly identifying a chemical compound is the bedrock of any scientific investigation. The

following identifiers and structural details provide an unambiguous profile for 2-Bromo-4-
methoxy-6-nitroaniline.

Chemical Identifiers
A consistent and accurate identification is crucial for sourcing and regulatory compliance. The

primary identifiers for this compound are summarized below.
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Identifier Value Source

CAS Number 10172-35-7 [1]

Molecular Formula C₇H₇BrN₂O₃ [2]

Molecular Weight 247.05 g/mol [2]

IUPAC Name
2-Bromo-4-methoxy-6-

nitroaniline
N/A

Synonyms
Benzenamine, 2-bromo-4-

methoxy-6-nitro-
N/A

InChI Key
FYCRRMSGEDGSFS-

UHFFFAOYSA-N

Molecular Structure
The arrangement of atoms and functional groups dictates the compound's reactivity and

physical behavior. The nitro and amino groups are positioned ortho to the bromine atom, while

the methoxy group is para to the bromine. This specific substitution pattern influences the

molecule's electronic properties and steric accessibility.

Caption: 2D structure of 2-Bromo-4-methoxy-6-nitroaniline.

Section 2: Core Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling,

storage, and application conditions, particularly in solvent selection and reaction temperature

control.
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Property Value Notes

Physical Form Solid

Appearance
Pale yellow to yellow or orange

powder/crystal
[3]

Melting Point 117-121 °C

This range indicates the

temperature at which the solid

transitions to a liquid, a key

parameter for purity

assessment.

Boiling Point 352.1 ± 37.0 °C at 760 mmHg

This is a predicted value;

substituted anilines often

decompose at high

temperatures.

Solubility

Poorly soluble in water; soluble

in organic solvents like ethanol

and dichloromethane.

Inferred from structurally

similar compounds.[4] The

polar nitro and amine groups

are countered by the larger,

nonpolar aromatic structure.

Storage

Store at 4°C, protected from

light, under an inert

atmosphere.

Cool, dark, and inert conditions

prevent degradation from light

or oxidation.

Section 3: Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity

and purity. While specific spectra for this compound are not publicly cataloged, the expected

signals can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The two aromatic
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protons will appear as doublets in the aromatic region (typically 6.0-8.0 ppm), with their

specific chemical shifts influenced by the electron-withdrawing nitro group and electron-

donating amine and methoxy groups. The amine protons will likely appear as a broad singlet,

and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to each unique

carbon atom in the molecule. The chemical shifts will reflect the electronic environment of

each carbon; for example, the carbon attached to the nitro group will be shifted significantly

downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Type

N-H (Amine) 3300-3500
Symmetric & Asymmetric

Stretch

C-H (Aromatic) 3000-3100 Stretch

C-H (Methoxy) 2850-3000 Stretch

C=C (Aromatic) 1450-1600 Stretch

N-O (Nitro) 1500-1550 and 1300-1370
Asymmetric & Symmetric

Stretch

C-O (Methoxy) 1000-1300 Stretch

C-Br (Bromo) 500-600 Stretch

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of

the molecular weight and elemental composition. For 2-Bromo-4-methoxy-6-nitroaniline, the

mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to
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the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two

peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 246 and 248).

Section 4: Experimental Methodologies
The trustworthiness of physical data relies on robust and validated experimental protocols. The

following sections detail the standard procedures for characterizing a compound like 2-Bromo-
4-methoxy-6-nitroaniline.

Workflow for Physicochemical Characterization
A systematic approach is essential for obtaining reliable data. The workflow begins with sample

preparation and proceeds through multiple analytical techniques to build a comprehensive

profile of the compound.
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Caption: General workflow for the synthesis and characterization of an organic compound.

Protocol 1: Synthesis via Nitration (Representative)
Causality: This protocol is based on the common electrophilic aromatic substitution reaction for

introducing a nitro group onto an activated benzene ring. The precursor, 2-Bromo-4-

methoxyaniline, has two activating groups (amine and methoxy), making the nitration reaction

highly favorable. Acetic acid is used as a solvent, and a nitrating agent is added carefully at a

controlled temperature to prevent over-nitration and side reactions.
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Materials:

2-Bromo-4-methoxyaniline

Glacial Acetic Acid

Nitrating mixture (e.g., HNO₃/H₂SO₄)

Ice bath

Stir plate and magnetic stir bar

Filtration apparatus

Procedure:

Dissolution: Dissolve the starting material, 2-Bromo-4-methoxyaniline, in glacial acetic acid in

a flask equipped with a stir bar.

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to

control the exothermic nitration reaction and improve regioselectivity.

Nitration: Add the nitrating mixture dropwise to the cooled solution while stirring vigorously.

Maintain the temperature below 10 °C throughout the addition.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a

specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

Precipitation: Pour the reaction mixture slowly into a beaker of ice water. The product, being

less soluble in water, will precipitate out as a solid.

Isolation: Collect the solid product by vacuum filtration, washing it with cold water to remove

residual acid.

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain

the pure 2-Bromo-4-methoxy-6-nitroaniline.

Protocol 2: Spectroscopic Sample Preparation
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Causality: Proper sample preparation is paramount for acquiring high-quality spectroscopic

data. The chosen solvent must dissolve the analyte without interfering with the measurement.

NMR Spectroscopy:

Accurately weigh approximately 5-10 mg of the purified solid.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR

tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the tube and invert several times to ensure a homogeneous solution before placing it in

the spectrometer.[5]

FT-IR Spectroscopy (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle. KBr is used because it is transparent to

infrared radiation.

Press the finely ground mixture into a thin, transparent pellet using a hydraulic press.

Analyze the pellet in the FT-IR spectrometer against a background of a pure KBr pellet to

subtract any atmospheric or instrumental interference.[5]

Section 5: Safety and Handling
Understanding the hazards associated with a chemical is non-negotiable for ensuring

laboratory safety.

GHS Pictogram: GHS07 (Harmful)

Signal Word: Warning

Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Always handle 2-Bromo-4-methoxy-6-nitroaniline in a well-

ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety

goggles, a lab coat, and chemical-resistant gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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